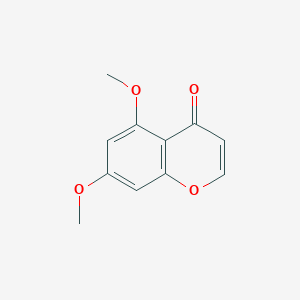

5,7-Dimethoxychromone

Vue d'ensemble

Description

5,7-Dimethoxychromone is an organic compound with the molecular formula C11H10O4. It belongs to the class of chromones, which are naturally occurring phenolic compounds found in various plants. Chromones are known for their diverse biological activities, including antioxidant, antimicrobial, anticancer, and anti-inflammatory properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for 5,7-Dimethoxychromone involves the Suzuki-Miyaura reaction. This reaction typically involves the coupling of 3-iodo-5,7-dimethoxychromone with 4-hydroxyphenylboronic acid using palladium acetate as a catalyst in the presence of a base such as potassium carbonate . The reaction is carried out in a solvent like dimethylformamide at elevated temperatures.

Another method involves the condensation of phloroglucinol with acetyl chloride in the presence of a Lewis acid catalyst to form 2,4,6-trihydroxyacetophenone. This intermediate is then further reacted with acetyl chloride and anhydrous sodium acetate to form 2-methyl-3-acetyl-5,7-diacetoxychromone, which is subsequently deacetylated to yield this compound .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and yield of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

5,7-Dimethoxychromone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it to dihydrochromones.

Substitution: Electrophilic substitution reactions can introduce various substituents at different positions on the chromone ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products

The major products formed from these reactions include substituted chromones, quinones, and dihydrochromones, depending on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

Anticancer Activity

Mechanism of Action

5,7-Dimethoxychromone exhibits significant anticancer properties, particularly against melanoma cells. Research indicates that it induces cell cycle arrest in the G0/G1 phase and promotes differentiation in murine B16 and human A375 melanoma cell lines. The compound's inhibitory concentration (IC50) values were determined to be 109 µM for B16 cells and 142 µM for A375 cells, indicating its effectiveness in reducing cell proliferation without significant cytotoxicity to non-neoplastic cells .

Case Study: Melanoma Cells

In vitro studies demonstrated that treatment with this compound led to morphological changes in melanoma cells, characterized by the development of dendrite-like projections and increased melanin synthesis. The compound's ability to block the cell cycle and induce differentiation suggests its potential as a therapeutic agent for melanoma treatment .

Neuroprotective Properties

Neurogenic Effects

Recent studies have highlighted the neurogenic properties of this compound derivatives. For instance, hybrids containing this chromone have shown promising results in targeting human cholinesterases and other enzymes associated with neurodegenerative diseases such as Alzheimer's disease. These compounds demonstrated a favorable interaction profile with key biological targets, suggesting their potential for neuroprotection and neuronal regeneration .

Molecular Dynamics Simulations

Molecular dynamics simulations have provided insights into the drug-protein interactions of these hybrids, reinforcing their potential as neuroprotective agents. The ability of these compounds to enhance neuronal survival while blocking neurodegeneration positions them as candidates for further development in treating neurodegenerative disorders .

Antiviral Applications

SARS-CoV-2 Inhibition

In silico studies have identified this compound as a promising candidate against SARS-CoV-2. Docking studies revealed that chromones, including this compound, exhibit strong binding affinities to the main protease (Mpro) of the virus. This suggests that these compounds could serve as effective inhibitors of viral replication .

Summary of Applications

| Application Area | Details |

|---|---|

| Anticancer Activity | Induces cell cycle arrest and differentiation in melanoma cells; IC50 values: B16 (109 µM), A375 (142 µM). |

| Neuroprotective Properties | Enhances neuronal survival; interacts with human cholinesterases; potential for Alzheimer’s treatment. |

| Antiviral Applications | Strong binding affinity to SARS-CoV-2 Mpro; potential for inhibiting viral replication. |

Mécanisme D'action

The mechanism of action of 5,7-Dimethoxychromone involves its interaction with various molecular targets and pathways:

Antioxidant Activity: It scavenges free radicals and inhibits oxidative stress by donating hydrogen atoms or electrons.

Antimicrobial Activity: It disrupts microbial cell membranes and inhibits the synthesis of essential biomolecules.

Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

6,7-Dimethoxychromone: Similar in structure but differs in the position of methoxy groups.

2,8-Dimethyl-5,7-dimethoxychromone: Contains additional methyl groups at positions 2 and 8.

7-Hydroxy-6-methoxychromone: Contains a hydroxyl group instead of a methoxy group at position 7.

Uniqueness

5,7-Dimethoxychromone is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its dual methoxy groups at positions 5 and 7 enhance its antioxidant and antimicrobial properties compared to other chromones .

Activité Biologique

5,7-Dimethoxychromone, a member of the chromone family, has garnered attention for its diverse biological activities, particularly in the fields of oncology and metabolic health. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of this compound

This compound is a naturally occurring compound found in various plant species. It belongs to a class of compounds known as coumarins, which are noted for their wide range of biological activities including anti-cancer, anti-inflammatory, and antioxidant properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound:

- Cell Cycle Arrest : Research indicates that this compound induces cell cycle arrest in the G0/G1 phase in melanoma cell lines (A375 and B16). This effect was observed through flow cytometry analysis, demonstrating a significant reduction in the S and G2/M phase populations after treatment with the compound .

- Inhibition of Metabolic Activity : The compound has shown a dose-dependent reduction in metabolic activity across various cancer cell lines. For instance, at concentrations of 100 μM to 500 μM, it reduced proliferation by 42% to 61% after treatment .

-

IC50 Values : The IC50 values for different cancer cell lines have been reported as follows:

Cell Line IC50 (μM) A375 250 B16 200 PC3 300

This data indicates that while the compound exhibits potent anticancer effects, its efficacy varies among different cell lines.

The mechanisms through which this compound exerts its biological effects include:

- MAPK Pathway Inhibition : The compound significantly inhibits the phosphorylation of ERK1/2 proteins in melanoma cells. This inhibition is associated with decreased cell growth and induction of differentiation .

- Induction of Apoptosis : Studies suggest that this compound may induce apoptosis by modulating key apoptotic markers. It down-regulates anti-apoptotic proteins such as Bcl-2 while up-regulating pro-apoptotic factors like Bax and P53 .

Lipid-Lowering Effects

In addition to its anticancer properties, recent investigations have demonstrated that this compound possesses lipid-lowering effects:

- Impact on Hepatocytes : A study reported that a derivative of this compound (specifically 5,7-dimethoxy-2-(3,4,5-trimethoxyphenoxy)-chromen-4-one) exhibited an IC50 value of approximately 32.2 μM against lipid accumulation in hepatocytes without significant cytotoxicity .

- Mechanism Insights : The lipid-lowering effect was linked to the upregulation of peroxisome proliferator-activated receptor gamma coactivator 1α (PGC1α), which plays a crucial role in mitochondrial biogenesis and fatty acid oxidation .

Case Study 1: Anticancer Efficacy

A study conducted on melanoma cells demonstrated that treatment with varying concentrations of this compound led to significant reductions in cell viability over time. The long-lasting effects were evident even after removing the compound from the culture medium .

Case Study 2: Metabolic Health

In hepatocyte cultures treated with derivatives of dimethoxychromone, researchers noted a marked decrease in lipid droplet accumulation compared to control groups. This suggests potential therapeutic applications for metabolic disorders related to lipid metabolism .

Propriétés

IUPAC Name |

5,7-dimethoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O4/c1-13-7-5-9(14-2)11-8(12)3-4-15-10(11)6-7/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTYBWRXYZHFNSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C(=O)C=CO2)C(=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70495247 | |

| Record name | 5,7-Dimethoxy-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70495247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59887-91-1 | |

| Record name | 5,7-Dimethoxy-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70495247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.